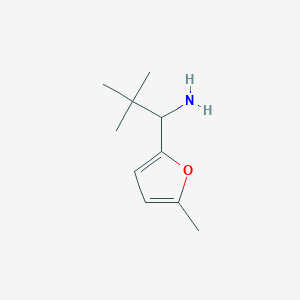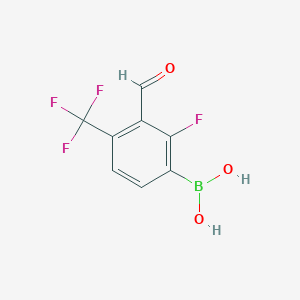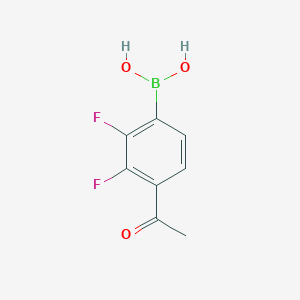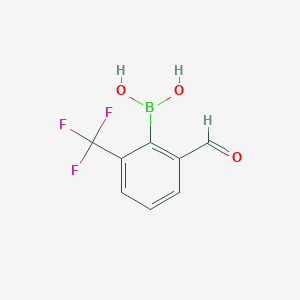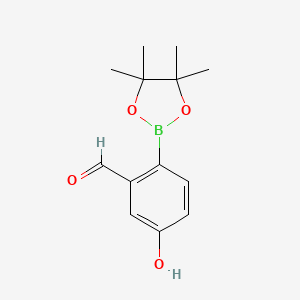![molecular formula C11H14BFO4 B1443169 [5-氟-2-(氧杂环戊烷-3-基甲氧基)苯基]硼酸 CAS No. 1334327-75-1](/img/structure/B1443169.png)
[5-氟-2-(氧杂环戊烷-3-基甲氧基)苯基]硼酸
描述
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C₁₁H₁₄BFO₄ and a molecular weight of 240.04 g/mol
科学研究应用
Chemistry:
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Development: It is explored for its potential in developing new pharmaceuticals due to its ability to interact with biological targets.
Medicine:
Diagnostics: The compound is used in the development of diagnostic tools and assays.
Therapeutics: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry:
Material Science: It is used in the development of advanced materials with specific properties.
Agriculture: The compound is explored for its potential use in agrochemicals.
作用机制
Biochemical Pathways
Boronic acids are often used in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds . This suggests that [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid may be involved in similar reactions within biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid . For instance, the stability of boronic acids can be affected by pH, with most boronic acids being stable in acidic conditions but potentially undergoing hydrolysis in basic conditions.
生化分析
Biochemical Properties
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that interact with boronic acids. The compound’s boronic acid group can form reversible covalent bonds with the active site serine residues of these enzymes, leading to enzyme inhibition. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of proteasomes, which are essential for protein degradation and turnover in cells. By inhibiting proteasome activity, [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid can affect cell cycle progression, apoptosis, and other critical cellular functions .
Molecular Mechanism
At the molecular level, [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid exerts its effects through the formation of covalent bonds with target enzymes. The boronic acid group interacts with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant for the inhibition of serine proteases and proteasomes. Additionally, the fluorine atom in the compound’s structure can enhance its binding affinity and specificity for target enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting proteasome activity and affecting protein turnover .
Dosage Effects in Animal Models
The effects of [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid in animal models vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including off-target enzyme inhibition and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid is involved in various metabolic pathways, particularly those related to enzyme inhibition and protein degradation. The compound interacts with enzymes such as proteasomes and serine proteases, affecting their activity and, consequently, the metabolic flux of proteins and other biomolecules. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are essential for the compound’s bioavailability and efficacy in biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid typically involves the reaction of 5-fluoro-2-hydroxyphenylboronic acid with oxirane (ethylene oxide) under basic conditions to form the oxolan-3-ylmethoxy derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: While specific industrial production methods for [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions:
Oxidation: [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents such as halides (e.g., bromine or chlorine) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Oxidation: Phenols or quinones.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
- [4-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
- [5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
- [5-Bromo-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Comparison:
- [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and interaction with biological targets.
- [4-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid has a similar structure but with the fluorine atom in a different position, affecting its chemical properties.
- [5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid and [5-Bromo-2-(oxolan-3-ylmethoxy)phenyl]boronic acid have chlorine and bromine atoms, respectively, which can alter their reactivity and potential applications compared to the fluorine derivative.
属性
IUPAC Name |
[5-fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO4/c13-9-1-2-11(10(5-9)12(14)15)17-7-8-3-4-16-6-8/h1-2,5,8,14-15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHPIKLPAYAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCOC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)
